1-(3-Trifluoromethylbenzyl)cyclopropanamine
Description
1-(3-Trifluoromethylbenzyl)cyclopropanamine is a cyclopropane-containing amine derivative with a benzyl group substituted at the 3-position with a trifluoromethyl (-CF₃) group. This compound is of significant interest in medicinal chemistry due to its role as a key intermediate in the synthesis of biologically active molecules. For instance, it has been utilized in the preparation of FLT3 inhibitors, which are critical for targeting acute myeloid leukemia (AML) . The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound a valuable scaffold in drug discovery .
Properties
IUPAC Name |
1-[[3-(trifluoromethyl)phenyl]methyl]cyclopropan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N/c12-11(13,14)9-3-1-2-8(6-9)7-10(15)4-5-10/h1-3,6H,4-5,7,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUENMXMCXVAKPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC2=CC(=CC=C2)C(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Trimethylsulfoxonium Iodide-Mediated Cyclopropanation
A widely employed method for constructing the cyclopropane ring involves the reaction of α,β-unsaturated intermediates with trimethylsulfoxonium iodide under basic conditions. For example, in the synthesis of related cyclopropanamine derivatives, (E)-3-(3,4-difluorophenyl)acrylonitrile undergoes cyclopropanation using trimethylsulfoxonium iodide and sodium hydride in dimethyl sulfoxide (DMSO) to yield trans-2-(3,4-difluorophenyl)cyclopropanecarbonitrile.
Adapting this approach to 1-(3-trifluoromethylbenzyl)cyclopropanamine would require:
-
Synthesis of (E)-3-(3-trifluoromethylbenzyl)acrylonitrile : Prepared via Wittig or Horner-Wadsworth-Emmons reaction using 3-trifluoromethylbenzaldehyde and cyanomethylphosphonate.
-
Cyclopropanation : Treatment with trimethylsulfoxonium iodide (2.2 equiv) and NaH (2.5 equiv) in DMSO at 0°C to room temperature, yielding trans-2-(3-trifluoromethylbenzyl)cyclopropanecarbonitrile.
-
Reduction to Amine : The nitrile group is reduced to a primary amine using LiAlH4 or catalytic hydrogenation (H2/Pd-C), followed by purification via chromatography.
Key Data:
| Step | Reagents/Conditions | Yield (%) | Selectivity |
|---|---|---|---|
| Cyclopropanation | Trimethylsulfoxonium iodide, NaH, DMSO, 0°C→RT | 65–75 | Trans:cis = 9:1 |
| Nitrile Reduction | LiAlH4, THF, reflux | 85–90 | N/A |
Asymmetric Cyclopropanation for Enantioselective Synthesis
Chiral Catalyst Systems
Asymmetric cyclopropanation using transition metal catalysts enables enantioselective formation of the cyclopropane ring. For instance, dichloro(p-cymene)ruthenium(II) dimer with (S,S)-2,6-bis(4-isopropyl-2-oxazolin-2-yl)pyridine catalyzes the reaction between 3,4-difluorostyrene and ethyl diazoacetate to yield ethyl (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylate.
Applying this to the target compound:
-
Synthesis of 3-Trifluoromethylstyrene : From 3-trifluoromethylbenzaldehyde via Wittig reaction with methyltriphenylphosphonium bromide and DBU.
-
Asymmetric Cyclopropanation : Ethyl diazoacetate, Ru(II) catalyst, and chiral ligand in dichloromethane at –20°C, producing ethyl (1R,2R)-2-(3-trifluoromethylbenzyl)cyclopropanecarboxylate.
-
Hydrolysis and Decarboxylation : Hydrolysis with NaOH/MeOH to carboxylic acid, followed by Curtius rearrangement or Hofmann degradation to introduce the amine group.
Key Data:
| Parameter | Value |
|---|---|
| Enantiomeric Excess (ee) | 88–92% |
| Catalyst Loading | 2 mol% |
| Reaction Temperature | –20°C |
Gabriel Synthesis via Cyclopropane Carboxamide
Intermediate Carboxamide Formation
The Gabriel synthesis offers a route to primary amines by hydrolyzing phthalimide derivatives. For example, trans-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid is converted to its hydrazide, which undergoes Hofmann rearrangement to yield the amine.
Adaptation steps:
-
Carboxylic Acid to Hydrazide : React trans-2-(3-trifluoromethylbenzyl)cyclopropanecarboxylic acid with thionyl chloride to form the acyl chloride, then treat with hydrazine to yield the hydrazide.
-
Hofmann Rearrangement : Treat hydrazide with bromine in NaOH (Hofmann conditions) to generate this compound.
Key Data:
| Intermediate | Purity (%) | Yield (%) |
|---|---|---|
| Hydrazide | ≥98 | 70–80 |
| Final Amine | ≥95 | 60–70 |
Reductive Amination of Cyclopropane Ketones
Ketone Intermediate Synthesis
Reductive amination provides a straightforward pathway to amines from ketones. For this compound:
Key Data:
| Parameter | Value |
|---|---|
| Reaction Time | 12–24 h |
| Temperature | 25°C |
| Yield | 50–60% |
Comparative Analysis of Synthetic Routes
The table below evaluates the four methods based on yield, stereochemical control, and practicality:
| Method | Yield (%) | Stereoselectivity | Scalability | Cost |
|---|---|---|---|---|
| Trimethylsulfoxonium Iodide | 65–75 | Moderate (trans:cis = 9:1) | High | Low |
| Asymmetric Cyclopropanation | 70–80 | High (ee = 88–92%) | Moderate | High |
| Gabriel Synthesis | 60–70 | N/A | Moderate | Moderate |
| Reductive Amination | 50–60 | Low | High | Low |
The asymmetric cyclopropanation route is preferred for enantioselective synthesis, while the trimethylsulfoxonium iodide method offers cost-effective scalability.
Chemical Reactions Analysis
Types of Reactions
1-(3-Trifluoromethylbenzyl)cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of new compounds with different functional groups.
Scientific Research Applications
1-(3-Trifluoromethylbenzyl)cyclopropanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with unique properties, such as enhanced stability and reactivity
Mechanism of Action
The mechanism of action of 1-(3-Trifluoromethylbenzyl)cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets. Additionally, the cyclopropanamine moiety can modulate the compound’s overall reactivity and stability, contributing to its biological and chemical effects .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The biological and physicochemical properties of cyclopropanamine derivatives are heavily influenced by substituents on the aromatic ring. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Functional Comparison of Cyclopropanamine Derivatives
Key Observations:
- Trifluoromethyl vs. Methyl (CF₃ vs. CH₃): The CF₃ group increases lipophilicity (logP) and electron-withdrawing effects, enhancing receptor binding in FLT3 inhibitors compared to the electron-donating CH₃ group .
- Halogenated Derivatives (Cl, Br): Chloro and bromo substituents improve steric bulk but reduce metabolic stability compared to CF₃ .
- Methoxy Group (OCH₃): The polar methoxy group may improve solubility but could reduce blood-brain barrier penetration compared to CF₃ .
Positional Isomerism Effects
The position of the trifluoromethyl group significantly impacts biological activity:
- 3-Trifluoromethyl Isomer (Target Compound): Demonstrates optimal FLT3 inhibition due to favorable spatial alignment with the receptor’s active site .
- 2-Trifluoromethyl Isomer (CAS 1228879-24-0): Lower similarity score (0.92 vs. 0.96) suggests reduced efficacy, likely due to steric hindrance .
Market and Commercial Potential
- 1-(4-Methylphenyl)cyclopropanamine: Dominates the global market with projected production value of $XX million by 2030, driven by applications in antidepressants .
Biological Activity
1-(3-Trifluoromethylbenzyl)cyclopropanamine is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a cyclopropane ring substituted with a trifluoromethylbenzyl group. The trifluoromethyl group enhances lipophilicity and metabolic stability, which may influence its interaction with biological targets.
The biological activity of this compound has been linked to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the trifluoromethyl group may facilitate binding to hydrophobic pockets in proteins, potentially altering their activity.
Key Mechanisms Identified:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular processes.
- Receptor Modulation : It can bind to receptors, influencing signal transduction pathways.
Antimicrobial Properties
Recent studies have explored the antimicrobial potential of this compound. In vitro assays demonstrated significant activity against various bacterial strains, suggesting its potential as an antimicrobial agent.
Anticancer Activity
The compound has also been evaluated for anticancer properties. In a study involving cancer cell lines, it exhibited cytotoxic effects, with IC50 values indicating effective inhibition of cell proliferation. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the cyclopropane ring and the benzyl group can significantly impact potency and selectivity.
| Modification | Effect on Activity |
|---|---|
| Addition of electron-withdrawing groups | Increased potency against certain cancer cell lines |
| Alteration of cyclopropane substituents | Changes in lipophilicity and receptor binding affinity |
Case Studies
-
Antibacterial Activity Study
- Objective : To evaluate the antibacterial efficacy against Gram-positive and Gram-negative bacteria.
- Findings : The compound showed promising results with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
-
Cancer Cell Line Evaluation
- Objective : Assess cytotoxicity in various cancer cell lines.
- Findings : Significant reduction in cell viability was observed in breast cancer and lung cancer models, with apoptosis confirmed through flow cytometry analysis.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for 1-(3-Trifluoromethylbenzyl)cyclopropanamine?
- Answer : Synthesis typically involves cyclopropanation of a benzylamine precursor via [2+1] cycloaddition or transition-metal-catalyzed reactions. For example, a benzyl chloride intermediate may undergo nucleophilic substitution with cyclopropanamine under basic conditions. Optimization includes using scalable reagents (e.g., K₂CO₃ in DMF) and controlled temperature (60–80°C) to enhance yield (70–85%). Purification via column chromatography and characterization by H/C NMR and LC-MS are critical for structural confirmation .
Q. Which analytical techniques are essential for validating the compound’s purity and structure?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (confirming cyclopropane ring protons at δ 0.8–1.2 ppm and trifluoromethyl signals at δ 3.8–4.2 ppm) and High-Resolution Mass Spectrometry (HRMS) are standard. High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) ensures >95% purity. X-ray crystallography may resolve stereochemistry in crystalline derivatives .
Q. How should researchers handle and store this compound to ensure stability?
- Answer : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis or oxidation. Use desiccants (e.g., silica gel) to avoid moisture. Personal protective equipment (PPE), including nitrile gloves and fume hoods, is mandatory due to potential irritancy .
Advanced Research Questions
Q. How can synthesis yields be optimized for large-scale production in medicinal chemistry workflows?
- Answer : Reaction parameters like solvent polarity (DMF vs. THF), catalyst loading (e.g., Pd/C for hydrogenation), and stoichiometric ratios (1:1.2 amine:benzyl halide) are key. Design of Experiments (DoE) models can identify optimal conditions. Continuous-flow systems may improve reproducibility and scalability .
Q. What strategies are used to elucidate the compound’s mechanism of action in biological systems?
- Answer : Target engagement is assessed via competitive binding assays (e.g., radioligand displacement for receptor targets) and surface plasmon resonance (SPR) for kinetic analysis. Computational docking (AutoDock Vina) predicts interactions with hydrophobic pockets (trifluoromethyl group) and hydrogen-bond donors (amine). In vivo pharmacokinetics (PK) studies evaluate bioavailability and metabolite profiling .
Q. How do structural modifications (e.g., halogen substitution) impact biological activity?
- Answer : Structure-Activity Relationship (SAR) studies compare analogs like 1-(3-Bromo-4-fluorophenyl)cyclopropanamine (CID 2287283-88-7). Fluorine enhances metabolic stability; bromine increases steric bulk, altering target selectivity. IC₅₀ values from enzyme inhibition assays (e.g., kinase panels) guide optimization .
Q. How can researchers resolve contradictions in reported biological activity data?
- Answer : Reproducibility checks under standardized conditions (pH, temperature) and orthogonal assays (e.g., cell viability vs. target-specific reporters) are critical. Meta-analyses of published datasets and control experiments (e.g., verifying compound integrity via LC-MS post-assay) mitigate batch variability .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
